molecular formula C21H19BrO3 B13400274 4-Bromo-4',4''-Dimethoxytrityl Alcohol

4-Bromo-4',4''-Dimethoxytrityl Alcohol

Cat. No.: B13400274
M. Wt: 399.3 g/mol
InChI Key: PVJDZVSDVYAPPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol typically involves a multi-step process. One common method starts with 1-bromo-4-methoxybenzene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent . This intermediate is then reacted with ethyl 4-bromobenzoate under heating conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’,4’'-Dimethoxytrityl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol involves its role as a protecting group. It forms a stable trityl ether with hydroxyl groups, preventing unwanted reactions during synthesis. The protecting group can be removed under mildly acidic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’,4’'-Dimethoxytrityl Alcohol is unique due to its bromine atom, which allows for additional functionalization and reactivity compared to other trityl protecting groups .

Properties

Molecular Formula

C21H19BrO3

Molecular Weight

399.3 g/mol

IUPAC Name

(4-bromophenyl)-bis(4-methoxyphenyl)methanol

InChI

InChI=1S/C21H19BrO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3

InChI Key

PVJDZVSDVYAPPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)Br)O

Origin of Product

United States

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